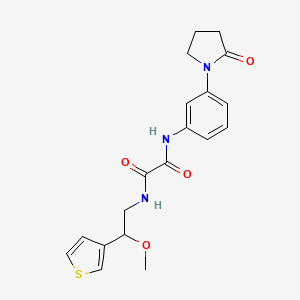

![molecular formula C21H24N4O3 B2547978 N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 688354-39-4](/img/structure/B2547978.png)

N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

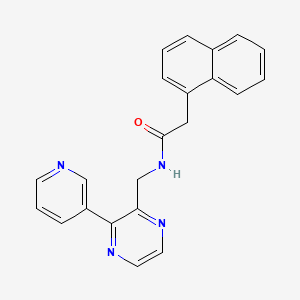

The compound "N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide" appears to be a derivative of v-triazole, a class of compounds known for their potential pharmacological properties. The 4-methoxybenzyl group has been identified as a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles, which are of interest due to their potential as antiallergic agents .

Synthesis Analysis

The synthesis of related v-triazole compounds involves the conversion of monocyclic N-(4-methoxybenzyl)-v-triazoles into their N-unsubstituted derivatives. This is achieved by treatment with trifluoroacetic acid at a temperature of 65°C. The method has been applied to multicyclic systems, as demonstrated in the synthesis of 3,9-dihydro-9-oxobenzopyrano[2,3-d]-v-triazole, indicating the versatility of the 4-methoxybenzyl group as a protecting group .

Molecular Structure Analysis

The molecular structure of a related compound, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was elucidated using a combination of infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. These techniques confirmed the structure of the synthesized compound, which is crucial for understanding the chemical behavior and potential interactions of the molecule .

Chemical Reactions Analysis

The synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction between 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde. The reaction was carried out in ethanol under reflux conditions for 2.5 hours, resulting in an 88% yield. This indicates that the 4-methoxybenzyl group can participate in chemical reactions under specific conditions to form stable triazole derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the physical properties such as melting point, solubility, and stability are determined experimentally. The chemical properties, including reactivity and potential biological activity, are often explored through various analytical techniques and bioassays. The 4-methoxybenzyl group's role as a protecting group suggests that it may influence the solubility and stability of the compound .

Scientific Research Applications

Synthesis and Characterization

New Classes of Cyclic Dipeptidyl Ureas : Research by Sañudo et al. (2006) introduced a method for synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This method involves Ugi reactions followed by stirring with sodium ethoxide, showcasing a novel approach to creating pseudopeptidic triazines that could have implications for the design of compounds with unique biological activities (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).

p-Methoxybenzylation Techniques : Yamada et al. (2013) developed an acid-catalyzed p-methoxybenzylating reagent, showcasing a practical method for the p-methoxybenzylation of hydroxy groups. This highlights a versatile technique for modifying chemical structures, potentially enhancing the properties or reactivity of compounds like "N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide" (Kohei Yamada, Hikaru Fujita, M. Kitamura, M. Kunishima, 2013).

Applications in Material Science

- Corrosion Inhibition : Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid, demonstrating high efficiency. Such studies suggest potential applications of triazine compounds in protecting materials against corrosion, which could extend to derivatives like the one (Ambrish Singh, K. R. Ansari, J. Haque, P. Dohare, H. Lgaz, R. Salghi, M. Quraishi, 2018).

Biological Research and Environmental Applications

- Biodegradation of RDX : A study by Hawari et al. (2000) on the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) could provide insights into how triazine derivatives interact with biological systems or could be broken down in environmental settings. Understanding the degradation pathways could be crucial for assessing the environmental impact of such compounds (J. Hawari, A. Halasz, T. Sheremata, S. Beaudet, C. Groom, L. Paquet, C. Rhofir, G. Ampleman, S. Thiboutot, 2000).

Future Directions

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-28-17-12-10-16(11-13-17)15-22-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFVVDHHYBHDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2547895.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2547896.png)

![2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2547902.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547912.png)

![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)

![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)